

Spectroscopic Profile of 2,6-Dichlorobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dichlorobenzaldehyde

Cat. No.: B137635

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Dichlorobenzaldehyde**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Data Presentation

The spectroscopic data for **2,6-Dichlorobenzaldehyde** has been compiled from various spectral databases and is presented in the tables below for clear and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **2,6-Dichlorobenzaldehyde** exhibits distinct signals corresponding to the aldehydic and aromatic protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.5	Singlet	1H	Aldehyde proton (-CHO)
~7.5-7.6	Multiplet	3H	Aromatic protons (H-3, H-4, H-5)

^{13}C NMR (Carbon-13 NMR) Data

The ^{13}C NMR spectrum provides insights into the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~189	Carbonyl carbon (C=O)
~136	Aromatic carbon (C-1)
~135	Aromatic carbons (C-2, C-6)
~132	Aromatic carbon (C-4)
~129	Aromatic carbons (C-3, C-5)

Infrared (IR) Spectroscopy

The IR spectrum of **2,6-Dichlorobenzaldehyde** reveals characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080	Weak	Aromatic C-H stretch
~2860, ~2760	Weak	Aldehyde C-H stretch (Fermi resonance)
~1700	Strong	Carbonyl (C=O) stretch
~1570, ~1430	Medium	Aromatic C=C ring stretch
~1150	Medium	C-Cl stretch
~800	Strong	C-H out-of-plane bend

Mass Spectrometry (MS)

The mass spectrum of **2,6-Dichlorobenzaldehyde**, typically obtained by electron impact (EI) ionization, shows a distinct fragmentation pattern.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment
174/176/178	High	[M] ⁺ (Molecular ion)
173/175/177	High	[M-H] ⁺
145/147/149	Medium	[M-CHO] ⁺
139/141	Medium	[M-Cl] ⁺
111	High	[C ₆ H ₄ Cl] ⁺
75	Medium	[C ₆ H ₃] ⁺

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data presented above.

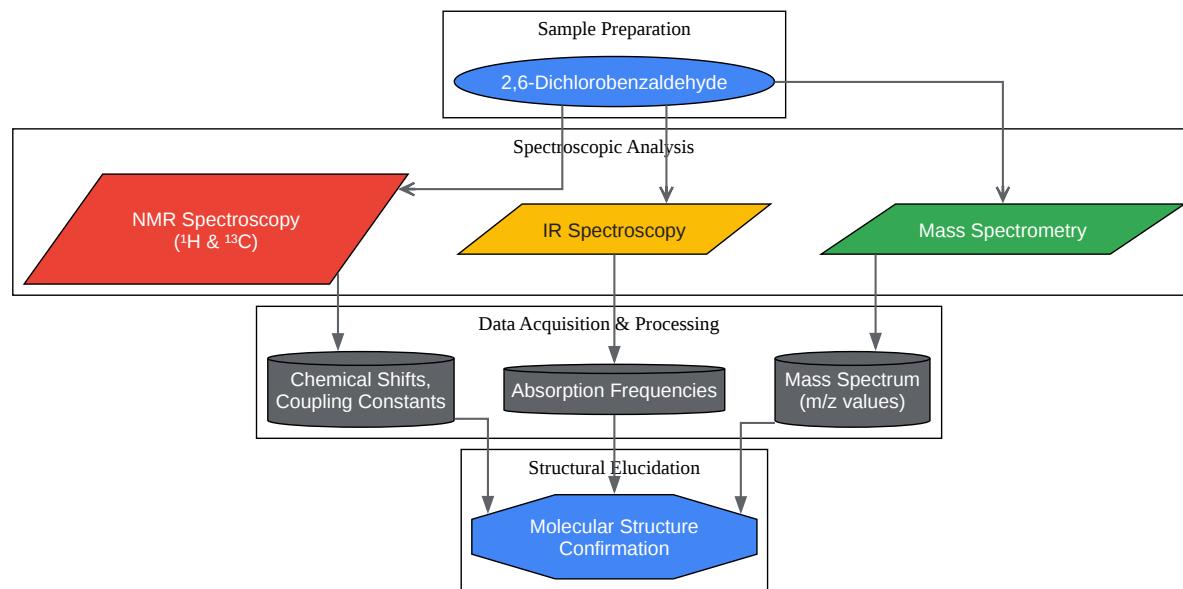
NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: Dissolve 10-20 mg of **2,6-Dichlorobenzaldehyde** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- Instrument Setup: Place the NMR tube in the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Shim the magnetic field to achieve homogeneity.
- ^1H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a spectral width of 15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
- Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy (ATR Method)

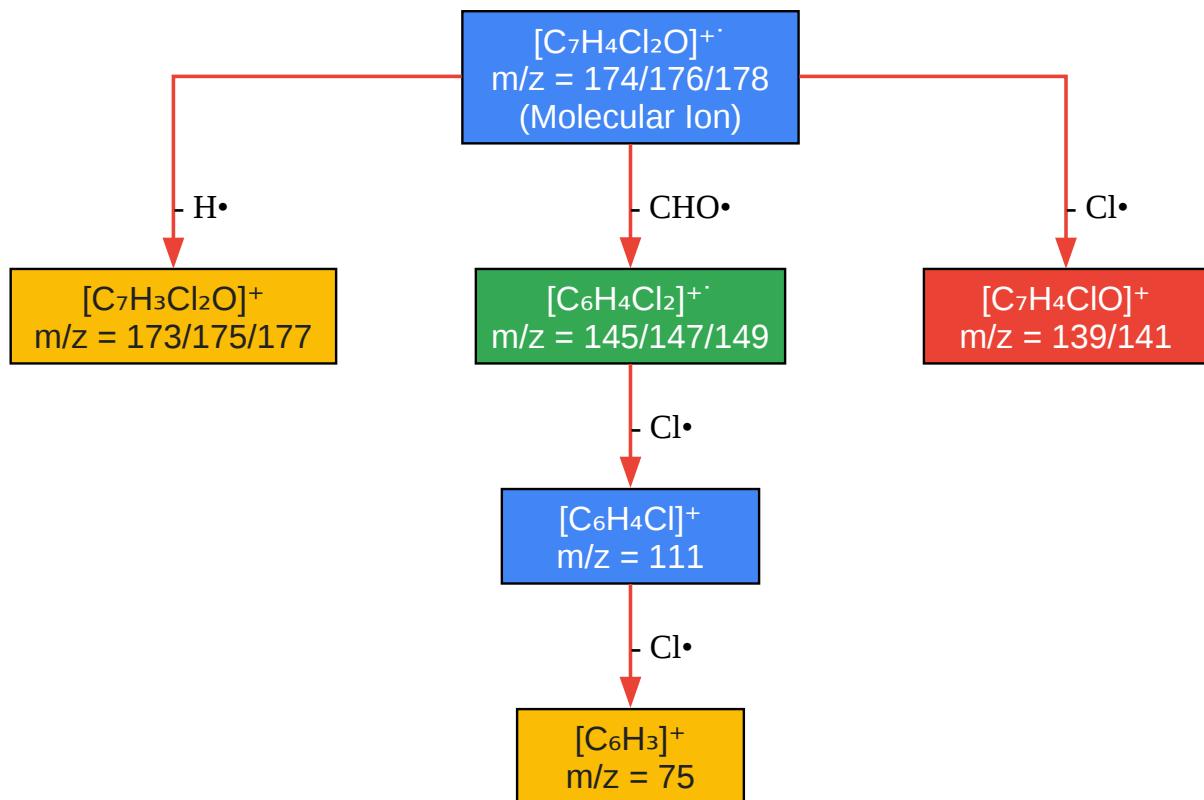
- Sample Preparation: Place a small amount of solid **2,6-Dichlorobenzaldehyde** directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrument-related absorptions.
- Sample Spectrum: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Record the sample spectrum.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Impact)


- Sample Introduction: Introduce a small amount of **2,6-Dichlorobenzaldehyde** into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography

(GC).

- Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.


Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the proposed mass spectral fragmentation pathway for **2,6-Dichlorobenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Proposed mass spectral fragmentation pathway of **2,6-Dichlorobenzaldehyde**.

- To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Dichlorobenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b137635#spectroscopic-data-of-2-6-dichlorobenzaldehyde-nmr-ir-ms\]](https://www.benchchem.com/product/b137635#spectroscopic-data-of-2-6-dichlorobenzaldehyde-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com